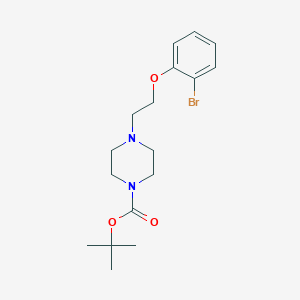

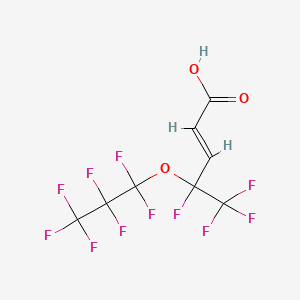

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid

描述

Synthesis Analysis

Unfortunately, the synthesis process for 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid is not explicitly mentioned in the search results. It’s recommended to refer to scientific literature or contact a chemical supplier for detailed synthesis information .Molecular Structure Analysis

The molecular structure of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid is not directly provided in the search results. For accurate molecular structure, it’s recommended to refer to scientific databases or resources .Chemical Reactions Analysis

The specific chemical reactions involving 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid are not detailed in the search results. For comprehensive chemical reaction analysis, it’s suggested to refer to peer-reviewed scientific literature .科学研究应用

Microbial Cleavage in Environmental Applications

A study by Yu et al. (2019) highlights the potential of microbial cleavage of C‒F bonds in per- and polyfluoroalkyl substances (PFASs), including compounds like 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid. This research is pivotal in understanding microbial reductive defluorination and its implications in environmental remediation strategies for PFASs (Yu et al., 2019).

Biochemical Studies

A biochemical study by Senior and Sherratt (1968) examined compounds structurally related to pent-4-enoic acid, which provides insights into the biochemical interactions and effects of similar fluorinated compounds. This research helps to understand the broader implications of such compounds in biochemistry and medicine (Senior & Sherratt, 1968).

Chemical Synthesis and Reactions

Jackson, Oates, and Block (2000) explored the synthesis and cross-coupling reactions of solid-supported alkylzinc reagents, including compounds structurally similar to 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid. This study contributes to the understanding of chemical synthesis and potential applications in pharmaceuticals and material science (Jackson, Oates, & Block, 2000).

Synthesis of Difluoromethylene-containing Compounds

Research by Yang et al. (2007) on the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds, involving reactions with compounds like pent-4-enoic acids, reveals the potential of these fluorinated compounds in the development of new materials and pharmaceuticals (Yang et al., 2007).

Intramolecular Amination and Oxygenation

A study by Yang et al. (2015) investigated the intramolecular amination and oxygenation of unfunctionalized olefins, including pent-4-enoic acid derivatives. This research is significant in the field of organic chemistry, offering insights into new synthetic pathways and potential applications in drug development and synthesis (Yang et al., 2015).

Electron Spin Resonance Studies

Bloodworth, Davies, and Hay-Motherwell (1988) conducted an electron spin resonance study on the cyclization of protonated and unprotonated pent-4-en-1-oxyl radicals. This research contributes to the understanding of radical chemistry and its potential applications in various scientific fields (Bloodworth, Davies, & Hay-Motherwell, 1988).

安全和危害

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes . Personal contact, including inhalation, should be avoided and protective clothing should be worn when there is a risk of exposure .

未来方向

属性

IUPAC Name |

(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F11O3/c9-4(6(12,13)14,2-1-3(20)21)22-8(18,19)5(10,11)7(15,16)17/h1-2H,(H,20,21)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNGZWCULVQJNP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F11O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)

![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)

![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)

![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)

![N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405618.png)

![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)

![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405626.png)

![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)